molecular formula C21H16FN5O4 B4772934 4-ETHOXY-N-[2-(4-FLUOROPHENYL)-1,2,3-BENZOTRIAZOL-5-YL]-3-NITROBENZAMIDE

4-ETHOXY-N-[2-(4-FLUOROPHENYL)-1,2,3-BENZOTRIAZOL-5-YL]-3-NITROBENZAMIDE

Cat. No.: B4772934
M. Wt: 421.4 g/mol
InChI Key: JISAYBIWZGKEIJ-UHFFFAOYSA-N
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Description

4-ETHOXY-N-[2-(4-FLUOROPHENYL)-1,2,3-BENZOTRIAZOL-5-YL]-3-NITROBENZAMIDE is a complex organic compound that features a benzotriazole core, a fluorophenyl group, and a nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ETHOXY-N-[2-(4-FLUOROPHENYL)-1,2,3-BENZOTRIAZOL-5-YL]-3-NITROBENZAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps often include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

4-ETHOXY-N-[2-(4-FLUOROPHENYL)-1,2,3-BENZOTRIAZOL-5-YL]-3-NITROBENZAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzotriazole derivatives.

Scientific Research Applications

4-ETHOXY-N-[2-(4-FLUOROPHENYL)-1,2,3-BENZOTRIAZOL-5-YL]-3-NITROBENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-ETHOXY-N-[2-(4-F

Properties

IUPAC Name

4-ethoxy-N-[2-(4-fluorophenyl)benzotriazol-5-yl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN5O4/c1-2-31-20-10-3-13(11-19(20)27(29)30)21(28)23-15-6-9-17-18(12-15)25-26(24-17)16-7-4-14(22)5-8-16/h3-12H,2H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JISAYBIWZGKEIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC3=NN(N=C3C=C2)C4=CC=C(C=C4)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-ETHOXY-N-[2-(4-FLUOROPHENYL)-1,2,3-BENZOTRIAZOL-5-YL]-3-NITROBENZAMIDE
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4-ETHOXY-N-[2-(4-FLUOROPHENYL)-1,2,3-BENZOTRIAZOL-5-YL]-3-NITROBENZAMIDE
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4-ETHOXY-N-[2-(4-FLUOROPHENYL)-1,2,3-BENZOTRIAZOL-5-YL]-3-NITROBENZAMIDE
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4-ETHOXY-N-[2-(4-FLUOROPHENYL)-1,2,3-BENZOTRIAZOL-5-YL]-3-NITROBENZAMIDE
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4-ETHOXY-N-[2-(4-FLUOROPHENYL)-1,2,3-BENZOTRIAZOL-5-YL]-3-NITROBENZAMIDE
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4-ETHOXY-N-[2-(4-FLUOROPHENYL)-1,2,3-BENZOTRIAZOL-5-YL]-3-NITROBENZAMIDE

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